molecular formula C8H6FO2- B14748517 2-(3-Fluorophenyl)acetate

2-(3-Fluorophenyl)acetate

Cat. No.: B14748517
M. Wt: 153.13 g/mol
InChI Key: YEAUYVGUXSZCFI-UHFFFAOYSA-M
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Description

2-(3-Fluorophenyl)acetate is an organic compound with the molecular formula C8H7FO2 It is a derivative of phenylacetate, where a fluorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 3-fluorophenylacetic acid with an alcohol, typically in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of Suzuki–Miyaura coupling, where 3-fluorophenylboronic acid is coupled with an appropriate ester precursor in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 3-fluorophenylethanol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Fluorobenzoic acid.

    Reduction: 3-Fluorophenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetate: Similar structure but lacks the additional functional group at the second position.

    2-(4-Fluorophenyl)acetate: Fluorine atom is positioned at the fourth position of the phenyl ring.

    2-(3-Chlorophenyl)acetate: Chlorine atom instead of fluorine at the third position.

Uniqueness

2-(3-Fluorophenyl)acetate is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C8H6FO2-

Molecular Weight

153.13 g/mol

IUPAC Name

2-(3-fluorophenyl)acetate

InChI

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

YEAUYVGUXSZCFI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)[O-]

Origin of Product

United States

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